1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4(1H)-one class, characterized by a fused bicyclic aromatic system with a sulfur-containing substituent (2-sulfanyl) and a trifluoromethyl group at position 4. Such structural features are often associated with anticancer or kinase-inhibitory activity, as seen in analogs within this chemical family .
Properties
IUPAC Name |
1-butyl-7-(3-methoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-3-4-8-25-16-15(17(26)24-18(25)28)13(19(20,21)22)10-14(23-16)11-6-5-7-12(9-11)27-2/h5-7,9-10H,3-4,8H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSRKTDCRKPMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113452 | |
| Record name | 1-Butyl-2,3-dihydro-7-(3-methoxyphenyl)-2-thioxo-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938001-66-2 | |
| Record name | 1-Butyl-2,3-dihydro-7-(3-methoxyphenyl)-2-thioxo-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938001-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-2,3-dihydro-7-(3-methoxyphenyl)-2-thioxo-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the 3-methoxyphenyl group: This can be done through a substitution reaction using a suitable methoxyphenyl derivative.
Addition of the butyl group: This step typically involves alkylation reactions.
Incorporation of the mercapto group: This can be achieved through thiolation reactions using mercapto reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidin-4(1H)-one core can be reduced under specific conditions.
Substitution: The methoxyphenyl and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with pyrimidine and pyridine scaffolds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancer models. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .
Anti-inflammatory Effects
In vivo studies have suggested that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
Polymer Chemistry
The compound's unique chemical structure makes it an interesting candidate for polymer synthesis. It can be utilized as a monomer or additive in creating polymers with enhanced thermal stability and chemical resistance. Research is ongoing to explore its integration into various polymer matrices for applications in coatings and adhesives .
Nanotechnology
In nanotechnology, the compound has potential applications in the synthesis of nanoparticles. Its ability to stabilize metal ions can be harnessed to produce metal nanoparticles with controlled sizes and shapes, which are essential for applications in catalysis and drug delivery systems .
Agricultural Chemistry
Pesticide Development
The structural characteristics of 1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one suggest potential use as a pesticide. Studies are being conducted to evaluate its efficacy against agricultural pests while minimizing toxicity to non-target organisms. Its mechanism of action may involve disrupting the nervous systems of pests, similar to other known insecticides .
Case Studies
Mechanism of Action
The mechanism of action of 1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The trifluoromethyl group (CF₃) at position 5 in the target compound enhances electron-withdrawing effects and metabolic stability compared to difluoromethyl (CHF₂) in ’s analog .
Role of Alkyl Chains :
- The butyl chain (N1) in the target compound balances lipophilicity and solubility, whereas decyl chains (e.g., in ’s triazolylmethyl derivative) risk excessive hydrophobicity, reducing bioavailability .
Heterocyclic Modifications :
- Triazolylmethyl () and tetrahydropyridinyl () substituents introduce conformational rigidity or secondary binding interactions, improving target selectivity .
Research Findings and Data
- Anticancer Activity : Analogs with trifluoromethyl and aryl substituents (e.g., ’s Compound 27) show IC₅₀ values < 1 µM in breast cancer cell lines (MCF-7), suggesting the target compound may exhibit similar potency .
- Cytotoxicity Assays: Pyrido[2,3-d]pyrimidinones with sulfur-containing groups (e.g., 2-sulfanyl) demonstrate reduced off-target effects compared to oxygen-based analogs, as shown in Mosmann-type assays .
- Synthetic Feasibility: The target compound’s synthesis likely follows general procedures for pyrido[2,3-d]pyrimidinones, involving cyclocondensation of aminopyridine derivatives with thioureas or isothiocyanates .
Biological Activity
1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound's structure is characterized by the pyrido[2,3-d]pyrimidinone core, which is substituted with a butyl group, a methoxyphenyl group, a sulfanyl group, and a trifluoromethyl group. These substituents may enhance the compound's biological activity through various mechanisms.
| Property | Details |
|---|---|
| IUPAC Name | 1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one |
| Molecular Formula | C16H16F3N3OS |
| Molecular Weight | 363.37 g/mol |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. Research indicates that such compounds can act as inhibitors of key biological pathways, particularly in cancer cells. The interaction mechanisms are still under investigation, but they likely involve binding to target proteins and altering their activity.
Antitumor Activity
Recent studies have explored the antitumor potential of similar pyrido[2,3-d]pyrimidine derivatives. For instance, compounds in this class have demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). In vitro assays indicated that certain derivatives exhibited IC50 values in the low nanomolar range, suggesting potent antitumor activity.
Enzyme Inhibition
The compound's structural features suggest it may inhibit specific kinases involved in tumor growth. For example, related compounds have shown strong inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase, which is frequently mutated in several cancers. The IC50 values for these inhibitors can be significantly lower than those of existing therapies.
Case Studies
- EGFR Kinase Inhibition : A related study evaluated the inhibitory activity of pyrido[2,3-d]pyrimidines against EGFR L858R/T790M mutations. One compound exhibited an IC50 value of 13 nM, demonstrating high potency compared to standard treatments like olmutinib (IC50 = 0.458 μM) .
- Cytotoxicity Assays : Fluorescent staining experiments indicated that compounds similar to 1-butyl-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one induced apoptosis in A549 cells in a concentration-dependent manner. The morphological changes observed included cell shrinkage and increased fluorescence intensity at higher concentrations .
Summary of Biological Activities
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines can exhibit:
- Antitumor Effects : Significant cytotoxicity against various cancer cell lines.
- Kinase Inhibition : Effective inhibition of EGFR and other kinases involved in tumor progression.
- Apoptotic Induction : Ability to induce programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this pyrido[2,3-d]pyrimidin-4(1H)-one derivative, and how are key intermediates purified?
- Methodology : The synthesis of structurally analogous pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of thiourea intermediates with substituted ketones or aldehydes under reflux conditions. Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) are critical to avoid side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization .
- Key Data : For similar compounds, yields range from 40–70% after optimization, with purity confirmed by HPLC (>95%) .
Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- NMR : H and C NMR are used to confirm substituent positions (e.g., distinguishing the 3-methoxyphenyl group and trifluoromethyl signals) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the pyrido-pyrimidine core. Example C–S bond lengths (~1.70–1.75 Å) and pyrimidine ring planarity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected H NMR splitting) be resolved during characterization?
- Methodology :
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the butyl group) by analyzing signal coalescence at elevated temperatures .
- 2D NMR Techniques : NOESY or HSQC correlations differentiate between regioisomers or confirm spatial proximity of substituents (e.g., 3-methoxyphenyl vs. trifluoromethyl groups) .
- Case Study : In a related pyrimidinone, unexpected NOE interactions between the sulfanyl proton and the pyridyl ring clarified conformational preferences .
Q. What strategies improve reaction selectivity when introducing the trifluoromethyl group?
- Methodology :
- Electrophilic Trifluoromethylation : Use of Umemoto’s reagent or Togni’s reagent under radical conditions to target the pyridyl position .
- Protecting Groups : Temporary protection of the sulfanyl (-SH) group with tert-butyl disulfide prevents undesired side reactions during trifluoromethylation .
- Data Contradiction : Competing C–H activation at the 3-methoxyphenyl ring may occur; DFT calculations (e.g., Fukui indices) predict reactive sites to guide reagent selection .
Q. How does the compound’s solid-state stability correlate with its crystallographic packing?
- Methodology :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking of aromatic rings or hydrogen bonding involving the sulfanyl group) .
- Accelerated Stability Studies : Storage under high humidity (75% RH) and elevated temperature (40°C) for 4 weeks, with degradation monitored via HPLC. Example finding: Degradation <5% when crystallographic packing includes strong C–F···H–C interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
